molecular formula C23H29N3O3 B1669064 Cinpa1

Cinpa1

Cat. No.: B1669064
M. Wt: 395.5 g/mol
InChI Key: AYQBYSPEGRYKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound has garnered significant attention due to its ability to inhibit CAR-mediated transcription with an IC50 of approximately 70 nanomolar . CINPA 1 is primarily used in research to study the function of CAR, a nuclear receptor involved in the regulation of genes related to drug metabolism and clearance.

Mechanism of Action

Target of Action

Cinpa1 is a potent and specific inhibitor of the Constitutive Androstane Receptor (CAR) . CAR is a xenobiotic sensor that enhances the detoxification and elimination of xenobiotics and endobiotics by modulating the expression of genes encoding drug-metabolizing enzymes and transporters .

Mode of Action

This compound interacts with CAR and inhibits its function . This compound increases corepressor and reduces coactivator interaction with the CAR ligand-binding domain . This results in a reduction of CAR-mediated transcription .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the CAR-mediated gene expression pathway . By inhibiting CAR, this compound reduces the expression of genes encoding drug-metabolizing enzymes and transporters .

Pharmacokinetics

This compound is metabolized in human liver microsomes into two main metabolites . The first conversion to metabolite 1 is carried out by the enzyme CYP3A4, and the subsequent conversion to metabolite 2 is carried out by CYP2D6 .

Result of Action

The inhibition of CAR by this compound leads to a reduction in the expression of genes encoding drug-metabolizing enzymes and transporters . This can potentially attenuate multidrug resistance in cancers, as elevated levels of these enzymes and transporters, resulting from CAR activation, promote the elimination of chemotherapeutic agents .

Action Environment

The action of this compound is influenced by the presence of specific enzymes in the environment. The conversion of this compound into its metabolites requires the presence of the enzymes CYP3A4 and CYP2D6 . Therefore, the efficacy and stability of this compound can be influenced by factors that affect the activity of these enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CINPA 1 involves several key steps:

    Formation of the Dibenzazepine Core: The dibenzazepine core is synthesized through a series of cyclization reactions involving aromatic compounds.

    Introduction of the Diethylaminoacetyl Group: This step involves the acylation of the dibenzazepine core with diethylaminoacetyl chloride under basic conditions.

Industrial Production Methods: While specific industrial production methods for CINPA 1 are not widely documented, the synthesis typically involves standard organic synthesis techniques such as refluxing, distillation, and chromatography to purify the final product .

Types of Reactions:

    Oxidation: CINPA 1 can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: The compound can be reduced at the carbonyl group to form corresponding alcohols.

    Substitution: CINPA 1 can participate in nucleophilic substitution reactions, especially at the carbamate group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

CINPA 1 has a wide range of applications in scientific research:

Comparison with Similar Compounds

CINPA 1 is unique in its high selectivity for the constitutive androstane receptor over other nuclear receptors such as the pregnane X receptor (PXR), farnesoid X receptor (FXR), liver X receptor (LXR), peroxisome proliferator-activated receptor gamma (PPARγ), and retinoid X receptor (RXR). Similar compounds include:

Properties

IUPAC Name

ethyl N-[11-[2-(diethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-4-25(5-2)16-22(27)26-20-10-8-7-9-17(20)11-12-18-13-14-19(15-21(18)26)24-23(28)29-6-3/h7-10,13-15H,4-6,11-12,16H2,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQBYSPEGRYKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinpa1
Reactant of Route 2
Reactant of Route 2
Cinpa1
Reactant of Route 3
Reactant of Route 3
Cinpa1
Reactant of Route 4
Reactant of Route 4
Cinpa1
Reactant of Route 5
Reactant of Route 5
Cinpa1
Reactant of Route 6
Reactant of Route 6
Cinpa1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.